molecular formula C16H17NO2S B2526395 N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034564-69-5

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2526395
CAS No.: 2034564-69-5
M. Wt: 287.38
InChI Key: HDNPYJWSYNVLIF-UHFFFAOYSA-N
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Description

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide is a heterocyclic compound featuring a furan core substituted with a thiophen-3-yl group at the 5-position and a methylcarboxamide-linked cyclohex-3-ene ring at the 2-position. This structural combination introduces unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and unsaturated systems.

Properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(19-14)13-8-9-20-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNPYJWSYNVLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Furan-Thiophene Core Assembly

The Suzuki reaction couples a brominated furan derivative with thiophen-3-ylboronic acid to construct the biaryl system. For example, 5-bromofuran-2-carbaldehyde reacts with thiophen-3-ylboronic acid under palladium catalysis. A representative protocol from WO2006066172A1 employs:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.1 equiv)
  • Base : Cesium carbonate (2.5 equiv)
  • Solvent : Dioxane/water (4:1)
  • Temperature : 90°C, 12 hours
    This method achieves >80% conversion but requires subsequent reduction of the aldehyde to a hydroxymethyl intermediate using sodium borohydride.

Nucleophilic Substitution for Aminomethyl Group Introduction

The aminomethyl linker is introduced via nucleophilic displacement. For instance, 5-(thiophen-3-yl)furan-2-ylmethanol is converted to its mesylate using methanesulfonyl chloride, followed by treatment with ammonium hydroxide. The PDF from KU Leuven details a similar approach, where a brominated furan undergoes substitution with methylamine in dimethylformamide (DMF) at 60°C for 6 hours, yielding the amine intermediate in 67% isolated yield after extraction with ethyl acetate and silica gel chromatography.

Acylation with Cyclohex-3-enecarboxylic Acid

The final step involves coupling the amine intermediate with cyclohex-3-enecarboxylic acid. Two acylation methods are prevalent: carboxylic acid chloride activation and coupling reagents .

Acid Chloride Method

Cyclohex-3-enecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which reacts with the amine in dichloromethane (DCM) under basic conditions. The KU Leuven protocol specifies:

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
  • Temperature : Room temperature, 4 hours
  • Work-up : Washing with 1M HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄
    This method affords the carboxamide in 89% purity, requiring further purification via recrystallization from methanol/water.

Coupling Reagent-Assisted Acylation

As an alternative, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate the coupling without isolating the acid chloride. A patent example describes:

  • Molar Ratio : Amine : Acid : EDCI : HOBt = 1 : 1.2 : 1.5 : 1.5
  • Solvent : Tetrahydrofuran (THF)
  • Time : 16 hours at room temperature
  • Yield : 72% after column chromatography (ethyl acetate/hexane, 1:3)

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include catalyst choice, solvent polarity, and temperature.

Palladium Catalyst Screening

Comparative studies from Ambeed.com reveal:

Catalyst Ligand Yield (%)
Pd(OAc)₂ Xantphos 36
Pd(PPh₃)₄ None 22
PdCl₂(dppf) Dppf 41

Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) enhances stability of the palladium center, improving coupling efficiency.

Solvent Effects on Acylation

Polar aprotic solvents (DMF, DMSO) accelerate acylation but complicate purification. Non-polar solvents (toluene, DCM) favor cleaner reactions, as evidenced by KU Leuven’s use of DCM for acid chloride couplings.

Purification and Characterization

Final purification typically employs silica gel chromatography with ethyl acetate/hexane gradients (1:1 to 3:1). The target compound exhibits the following analytical data:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.52 (m, 1H, thiophene-H), 6.85–6.91 (m, 2H, furan-H), 5.72–5.79 (m, 1H, cyclohexene-H)
  • MS (ESI+) : m/z 287.4 [M+H]⁺

Challenges and Alternative Routes

Regioselectivity in Thiophene Coupling

Unwanted C2-thiophene coupling is mitigated by using bulky ligands (e.g., SPhos) and low temperatures (0°C), as demonstrated in analogous syntheses.

Cyclohexene Carboxamide Isomerism

The cyclohexene double bond may lead to E/Z isomerism. HPLC analysis (C18 column, acetonitrile/water) confirms >95% isomer purity under optimized acylation conditions.

Scalability and Industrial Adaptations

Kilogram-scale production reported in WO2006066172A1 uses continuous flow reactors for Suzuki coupling, reducing Pd leaching to <5 ppm. Ethyl acetate extraction and activated carbon treatment replace chromatography, achieving 78% yield with 99.5% HPLC purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with 1,3,4-Oxadiazoles

Compound Core Structure Key Substituents Biological Activity
Target Compound Furan-thiophene Cyclohex-3-enecarboxamide Not reported (theoretical focus)
LMM11 () 1,3,4-Oxadiazole Sulfamoylbenzamide, furan-2-yl Antifungal (C. albicans)

Ranitidine-Related Impurities and Byproducts

Ranitidine derivatives (–6) share furan and carboxamide motifs but differ in substitution patterns:

  • Ranitidine Nitroacetamide (): N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide Key Differences:
  • A nitroacetamide group replaces the cyclohexenecarboxamide.
  • The dimethylamino group on the furan ring introduces cationic character, absent in the target compound.

Thiophene-Furan Hybrids

The compound N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)cyclohex-3-enecarboxamide () provides a closer structural analogy:

  • Key Differences :
    • Thiophen-2-yl vs. thiophen-3-yl substitution alters electronic distribution.
    • A hydroxymethyl group on the thiophene enhances hydrogen-bonding capacity.
  • Molecular Weight : 333.5 g/mol () vs. ~317.4 g/mol (estimated for the target compound).
  • Implications : The 3-thiophenyl orientation in the target compound may favor steric interactions in hydrophobic binding pockets compared to the 2-thiophenyl isomer .

Biological Activity

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The molecular formula of this compound is C16H17NOS2C_{16}H_{17}NOS_2, with a molecular weight of 303.4 g/mol. The structure features a cyclohexene ring, a furan moiety, and a thiophene ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research indicates that thiophene derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiophene compounds have shown significant antimicrobial properties against various pathogens, including bacteria and fungi .
  • Antioxidant Properties : These compounds can scavenge free radicals, thus providing protective effects against oxidative stress .
  • Cytotoxic Effects : Some thiophene derivatives have been reported to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
  • Anti-inflammatory Effects : Certain studies suggest that thiophene derivatives can inhibit inflammatory pathways, which may be beneficial in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiophene derivatives, including those similar to this compound). Results indicated that these compounds exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria as well as fungi.
  • Cytotoxicity Assays :
    • In vitro assays demonstrated that this compound induced cell death in several cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
  • Inhibition of Voltage-Gated Potassium Channels (KV1.3) :
    • Recent research highlighted the potential of thiophene-based compounds as KV1.3 inhibitors, which are relevant in immunological disorders. The compound showed promise in modulating T-cell proliferation through KV1.3 channel inhibition .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
CytotoxicInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines

Table 2: Structure and Properties

PropertyValue
Molecular FormulaC16H17NOS2C_{16}H_{17}NOS_2
Molecular Weight303.4 g/mol
CAS Number2034332-83-5

Q & A

Basic Research Questions

Q. How can researchers design a multi-step synthesis route for N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide?

  • Methodology :

  • Step 1 : Synthesize the thiophene-furan core via Sonogashira coupling or cyclization reactions, using catalysts like Pd(PPh₃)₄ and CuI under inert conditions (e.g., N₂ atmosphere) .
  • Step 2 : Functionalize the furan ring with a methyl group via nucleophilic substitution, employing NaH as a base in anhydrous THF .
  • Step 3 : Couple the cyclohexenecarboxamide moiety using EDC/HOBt-mediated amidation in DCM, ensuring stoichiometric control to avoid side products .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]⁺ peak at m/z 314.12) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (acetone/hexane). Use SHELX software for structure refinement, focusing on torsional angles between heterocycles .

Q. How to conduct initial biological screening for antimicrobial activity?

  • Protocol :

  • Assay Choice : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Include ciprofloxacin (positive) and DMSO (vehicle control).
  • Data Interpretation : Compare IC₅₀ values with structurally related compounds (e.g., furan-thiophene hybrids in ).

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Approach :

  • Software : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate HOMO/LUMO energies, molecular electrostatic potential (MEP), and Fukui indices .
  • Key Insights : The thiophene ring’s electron-rich nature may enhance nucleophilic attack at the furan methyl position, guiding derivatization strategies .

Q. What strategies optimize structure-activity relationships (SAR) for anticancer activity?

  • SAR Workflow :

  • Derivative Synthesis : Introduce substituents (e.g., halogens, methyl groups) on the cyclohexene ring to modulate lipophilicity .
  • In Vitro Testing : MTT assay (see ) against cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a reference.
  • Computational Docking : AutoDock Vina to simulate binding to tubulin or topoisomerase II, prioritizing derivatives with ΔG < -8 kcal/mol .

Q. How to resolve contradictions in reported biological activity data?

  • Case Study : If anti-inflammatory results conflict across studies:

  • Variable Control : Re-test under standardized conditions (e.g., LPS-induced RAW 264.7 macrophages, ELISA for TNF-α/IL-6) .
  • Metabolic Stability : Assess compound degradation via LC-MS/MS in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What crystallographic methods elucidate conformational flexibility?

  • Procedure :

  • Data Collection : Synchrotron radiation (λ = 0.71073 Å) at 100 K.
  • Analysis : Compare torsion angles (e.g., C5-thiophene–C2-furan) across polymorphs to identify bioactive conformers .

Key Challenges and Opportunities

  • Challenges : Isomer separation (e.g., thiophen-3-yl vs. 2-yl), low aqueous solubility .
  • Opportunities : Develop prodrugs (e.g., phosphate esters) for enhanced bioavailability .

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